![molecular formula C17H14BrN3O2S B601855 2-[[5-溴-4-(1-环丙基萘-2-基)-1,2,4-三唑-3-基]硫基]乙酸 CAS No. 1533519-94-6](/img/structure/B601855.png)

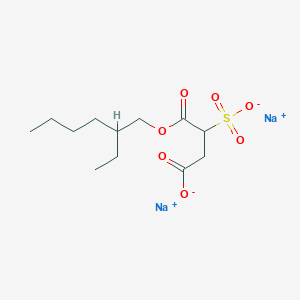

2-[[5-溴-4-(1-环丙基萘-2-基)-1,2,4-三唑-3-基]硫基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

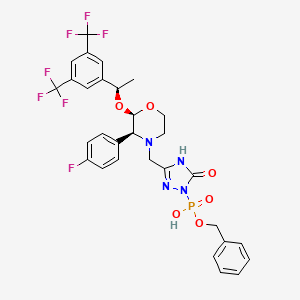

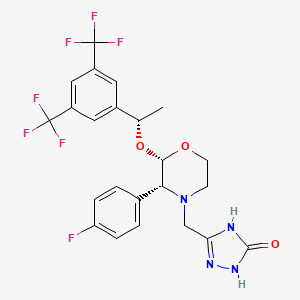

This compound is a crystalline polymorph form of 2- (5-bromo-4- (4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid . It is known to decrease uric acid levels and is used in pharmaceutical compositions for the treatment of a variety of diseases and conditions .

Synthesis Analysis

The production method of this compound is based on the bromination of 2- (4- (1-cyclopropylnaphthalen-4-yl)-4 H -1,2,4-triazol-3-ylthio)acetic acid of formula 17, whose carboxyl function is protected by a trialkylsilyl group . The bromination reaction runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily, so there is no need to isolate the produced intermediates of formula 18 and 19, which reduces the number of handling steps .Molecular Structure Analysis

The crystalline polymorphs of this compound are characterized by peaks at 10.32, 18.84, and 20.75°2θ±0.1°2θ . In further embodiments, such a crystalline polymorph is further characterized by at least two further peaks at 6.80, 21.54, 24.97, 25.53, 27.28, and 27.60°2θ±0.1° 2θ .Chemical Reactions Analysis

The novel method for the synthesis of this compound involves a bromination reaction that runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily .Physical And Chemical Properties Analysis

The isolation of the product from the reaction mixture is advantageously based on the good crystallizing properties of the newly found salts of lesinurad of formula 21 and 22 .科学研究应用

Gout Treatment:

Lesinurad is primarily investigated for its potential in treating gout. Gout is a form of inflammatory arthritis caused by elevated uric acid levels in the blood. Lesinurad acts as a selective uric acid reabsorption inhibitor, targeting the URAT1 transporter. By reducing uric acid reabsorption in the kidneys, it helps lower serum uric acid levels and prevent gout flares. Clinical studies have demonstrated its efficacy in combination with other gout medications .

Pharmacokinetics and Safety Studies:

Research has explored the pharmacokinetics (absorption, distribution, metabolism, and excretion) of lesinurad. Single and multiple ascending dose studies in healthy males have evaluated its safety, bioavailability, and dose-response relationship. Lesinurad was generally well-tolerated, supporting its potential clinical use .

Antiviral Research:

While not its primary focus, some studies have explored the antiviral properties of lesinurad. It inhibits URAT1, which may impact viral replication or immune responses. However, more research is needed in this area .

Polymorphism and Crystal Forms:

Lesinurad has different polymorphic forms, affecting its solubility, stability, and bioavailability. Researchers investigate these forms to optimize drug formulation and delivery .

Synthetic Methods and Intermediates:

Scientists have developed efficient synthetic methods for producing lesinurad and its intermediates. These methods enhance scalability and reduce handling steps during synthesis .

属性

IUPAC Name |

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAOLJMDAJRMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lesinurad Impurity 10 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)